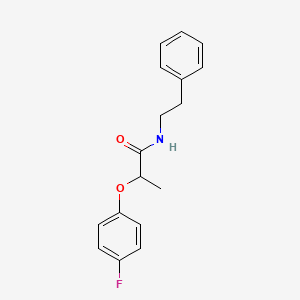

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide, also known as FPPP, is a synthetic compound that belongs to the class of amides. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of pain management.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Studies on selective androgen receptor modulators, including compounds structurally similar to 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide, have explored their pharmacokinetics and metabolism. For instance, S-1, a related compound, demonstrated low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours in rats. Its oral bioavailability ranged from 55% to 60%, with extensive metabolism producing numerous phase I and II metabolites. These findings highlight the compound's potential therapeutic applications due to its favorable pharmacokinetic profile and extensive metabolic transformation (Di Wu et al., 2006).

Photoreactions and Photodegradation

Research into the photoreactions of flutamide, a compound with a similar structure, in various solvents has provided insights into the photostability and photodegradation pathways of related compounds. These studies have implications for understanding the stability of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide under light exposure, which is crucial for developing light-sensitive therapeutic agents (Y. Watanabe et al., 2015).

Liquid Crystal Technology

Compounds featuring the 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide structure have been studied for their potential applications in liquid crystal technology. For example, derivatives promoting excellent photoalignment of nematic liquid crystals have been reported. This research points towards the utility of such compounds in developing advanced liquid crystal displays (LCDs), with improved performance and reliability (G. Hegde et al., 2013).

Bioremediation and Environmental Applications

Studies on the bioremediation capabilities of certain enzymes towards environmental pollutants have implications for the use of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide and related compounds in environmental cleanup efforts. For instance, the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A suggests potential pathways for the bioremediation of structurally related pollutants, highlighting the environmental significance of research on these compounds (Urvish Chhaya & A. Gupte, 2013).

Molecular Mechanisms and Toxicological Studies

Investigations into the molecular mechanisms of action and potential toxicological impacts of bisphenol A provide a framework for understanding the biological interactions and safety profile of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide. These studies are essential for assessing the compound's risks and benefits in various applications, from materials science to potential therapeutic uses (Yelena B. Wetherill et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide acts as a serotonin-selective reuptake inhibitor . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling.

Biochemical Pathways

By inhibiting the reuptake of serotonin, 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide affects the serotonin signaling pathway . The increased serotonin levels can stimulate postsynaptic serotonin receptors, leading to various downstream effects depending on the specific receptor subtype activated.

Result of Action

The molecular effect of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide is the increased concentration of serotonin in the synaptic cleft . At the cellular level, this can lead to enhanced serotonin signaling, potentially affecting various physiological processes regulated by serotonin, such as mood, appetite, and sleep.

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-13(21-16-9-7-15(18)8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIATYMWUEZURGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/no-structure.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2579729.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579738.png)

![Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B2579739.png)

![N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2579741.png)

![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide](/img/structure/B2579743.png)